5-Bromo-N,N-diethyl-2-fluoronicotinamide

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Research programs targeting Syk or PDE4 often stall when non-halogenated or mono-halogenated nicotinamide analogs fail to provide the required orthogonal reactivity. 5-Bromo-N,N-diethyl-2-fluoronicotinamide resolves this bottleneck. • Enables parallel Suzuki-Miyaura library synthesis at the C5-bromo handle while the C2-fluorine and N,N-diethyl amide remain inert, preserving regiochemical fidelity. • The C2-fluorine modulates pyridine electron density (σm = 0.34) to accelerate oxidative addition and blocks CYP450-mediated oxidation at the 2-position, a known metabolic soft spot. • Delivered with ≥97% purity from multi-gram stock, ensuring immediate advancement of your SAR campaigns.

Molecular Formula C10H12BrFN2O
Molecular Weight 275.12 g/mol
CAS No. 1010836-38-0
Cat. No. B1374356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N,N-diethyl-2-fluoronicotinamide
CAS1010836-38-0
Molecular FormulaC10H12BrFN2O
Molecular Weight275.12 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(N=CC(=C1)Br)F
InChIInChI=1S/C10H12BrFN2O/c1-3-14(4-2)10(15)8-5-7(11)6-13-9(8)12/h5-6H,3-4H2,1-2H3
InChIKeyNSXUQPBBZFVLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N,N-diethyl-2-fluoronicotinamide: Halogenated Nicotinamide Building Block


5-Bromo-N,N-diethyl-2-fluoronicotinamide is a polyhalogenated nicotinamide derivative that functions as a versatile, late-stage synthetic intermediate in medicinal chemistry . It is specifically cited within patent families describing nicotinamide-based inhibitors of Spleen Tyrosine Kinase (Syk) and Phosphodiesterase 4 (PDE4), where the C5-bromo substituent serves as a critical vector for Suzuki-Miyaura cross-coupling diversification to explore structure-activity relationships (SAR) around the pyridine core [1][2]. Unlike simpler, non-halogenated or mono-halogenated analogs, the combination of bromine and fluorine substituents provides a unique electronic profile that influences both reactivity and downstream target binding, making it a distinct choice for drug discovery programs requiring orthogonal functionalization handles.

5-Bromo-N,N-diethyl-2-fluoronicotinamide: Why Generic Analogs Fall Short


Generic substitution of 5-bromo-N,N-diethyl-2-fluoronicotinamide with other nicotinamide derivatives is not chemically or pharmacologically valid due to three key factors. First, the C5-bromine atom is not a passive structural feature; it is the primary synthetic handle for palladium-catalyzed cross-coupling reactions essential for generating patent-defined chemical matter [1]. Second, the C2-fluorine substituent significantly alters the electron density of the pyridine ring (Hammett σm = 0.34 vs. H = 0), which modulates both the rate of the C–Br oxidative addition step and the metabolic stability of the final target molecule [2]. Third, the N,N-diethyl amide group provides a specific lipophilic/hydrogen-bonding profile (clogP contribution) that non-alkylated or mono-alkylated analogs cannot replicate, directly impacting the binding mode within the allosteric pocket of kinases like Syk [3]. Using a non-fluorinated or de-brominated analog would either halt the synthetic sequence or lead to a structurally distinct final compound with unpredictable biological activity.

5-Bromo-N,N-diethyl-2-fluoronicotinamide: Differentiation from Closest Analogs


Lipophilicity Gain from C2-Fluorine

In the absence of direct experimental logP data, computational prediction reveals a quantifiable differentiation in lipophilicity when the C2-fluorine is present. The target compound, 5-bromo-N,N-diethyl-2-fluoronicotinamide, has a predicted ACD/Labs clogP of 2.18 (±0.5) . In contrast, its direct de-fluorinated analog, 5-bromo-N,N-diethylnicotinamide (CAS 104290-44-0), has a predicted clogP of 1.89 (±0.5). This Δ clogP ≈ 0.3 unit increase indicates higher membrane permeability potential for the fluorinated compound, a critical parameter for CNS drug discovery programs where Nikethamide-derived scaffolds are often explored [1].

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Suzuki Coupling Advantage of C5-Bromo Over Chloro

The C5-bromo substituent in the target compound provides a kinetic advantage in palladium-catalyzed cross-coupling reactions over the hypothetical C5-chloro analog 5-chloro-N,N-diethyl-2-fluoronicotinamide. The established relative reactivity scale for oxidative addition to Pd(0) complexes is I > Br >> Cl [1]. Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, dioxane/water, 80°C), an aryl bromide reacts approximately 100- to 1000-fold faster than the corresponding aryl chloride, enabling sequential or chemoselective coupling strategies when multiple halogens are present on the same scaffold. This is critical for the synthesis of Syk inhibitors defined in the patent literature, where the bromine atom is intended to be functionalized while leaving the C2-fluorine intact [2].

Synthetic Chemistry Cross-Coupling Building Block

Pyridine Basicity Shift Induced by C2-Fluorine

The C2-fluorine atom induces a significant electron-withdrawing effect on the pyridine ring, reducing the pKa of the conjugate acid of the pyridine nitrogen from approximately 3.2 (for 5-bromo-N,N-diethylnicotinamide) to an estimated 1.8-2.0 for the 2-fluoro derivative [1]. This shift, driven by the inductive effect of fluorine (σ_I = 0.52), means that at physiological pH (7.4), the fluorinated analog remains neutral, while the non-fluorinated analog would be partially protonated (approx. 0.01% vs. approx. 0.001% free base). This difference influences both the compound's solubility profile and its ability to engage in key hydrogen-bonding interactions with the hinge region of kinase targets like Syk [2].

Physical Organic Chemistry Medicinal Chemistry pKa Prediction

5-Bromo-N,N-diethyl-2-fluoronicotinamide Application Scenarios


Late-Stage Syk Inhibitor Diversification by Suzuki Coupling

Researchers executing the SAR exploration described in FUJIFILM's Syk inhibitor patents (US 8,895,585) should procure this compound as the key intermediate. The C5-bromo handle allows for parallel synthesis of a library of C5-aryl/heteroaryl derivatives via Suzuki-Miyaura coupling, exploring the hydrophobic pocket of the Syk ATP-binding site. The C2-fluorine and N,N-diethyl amide remain inert under these conditions, ensuring regiochemical fidelity [1].

PDE4 Inhibitor Candidates with Improved Pharmacokinetics

Nicotinamide derivatives are a core scaffold in PDE4 inhibitor design for respiratory diseases. The target compound's dual-halogen (Br, F) pattern allows chemists to install a C5-aryl group for PDE4 potency while the C2-fluorine enhances metabolic stability by blocking potential CYP450-mediated oxidation at the 2-position of the pyridine ring, a known metabolic soft spot for non-fluorinated nicotinamides [2].

Radiolabeled PET Tracers for Melanoma Imaging

Based on the class of 6-fluoronicotinamide radiotracers (e.g., 18F-FNDP), this compound can serve as a precursor for radiofluorination studies. The presence of the C2-fluorine atom provides a cold reference standard and a means to study the metabolic defluorination rate, a critical parameter in PET tracer validation. The N,N-diethyl amide enhances brain uptake, aligning with the profile of known neuroimaging agents [3].

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